Cas no 189187-31-3 (4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL)
4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL Chemical and Physical Properties
Names and Identifiers
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- 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL
- 189187-31-3
- (4-methoxyphenyl)-(5-methylthiophen-2-yl)methanol
- (4-methoxyphenyl)(5-methylthiophen-2-yl)methanol
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- MDL: MFCD00970803
- Inchi: 1S/C13H14O2S/c1-9-3-8-12(16-9)13(14)10-4-6-11(15-2)7-5-10/h3-8,13-14H,1-2H3
- InChI Key: XWAYUWSSWOPKMQ-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C(C1C=CC(=CC=1)OC)O
Computed Properties
- Exact Mass: 234.07145086Da
- Monoisotopic Mass: 234.07145086Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 57.7Ų
4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428451-1 g |
4-Methoxyphenyl-(5-methyl-2-thienyl)methanol |
189187-31-3 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB428451-5 g |
4-Methoxyphenyl-(5-methyl-2-thienyl)methanol |
189187-31-3 | 5g |
€1,373.40 | 2023-04-23 | ||
| Ambeed | A572175-1g |
(4-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol |
189187-31-3 | 97% | 1g |
$441.0 | 2024-07-28 | |
| abcr | AB428451-1g |
4-Methoxyphenyl-(5-methyl-2-thienyl)methanol; . |
189187-31-3 | 1g |
€1555.10 | 2025-03-19 | ||
| abcr | AB428451-5g |
4-Methoxyphenyl-(5-methyl-2-thienyl)methanol |
189187-31-3 | 5g |
€1373.40 | 2023-09-04 |
4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL Suppliers
4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL
Introduction to 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL (CAS No. 189187-31-3)
4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL, identified by its Chemical Abstracts Service (CAS) number 189187-31-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif combining a 4-methoxyphenyl group with a 5-methyl-2-thienyl moiety, presents a promising scaffold for the development of novel bioactive molecules. The structural features of this compound not only make it an intriguing subject of study but also open up potential avenues for its application in drug discovery and therapeutic intervention.
The 4-methoxyphenyl component of the molecule is a well-documented pharmacophore that is frequently encountered in various pharmaceutical agents due to its ability to interact with biological targets in a manner that enhances binding affinity and selectivity. This moiety is known to contribute to the lipophilicity and metabolic stability of drug candidates, making it a desirable feature in the design of small-molecule therapeutics. In contrast, the 5-methyl-2-thienyl group introduces a heterocyclic framework that is commonly found in natural products and bioactive compounds. The presence of sulfur in this ring system can lead to unique electronic properties and biological activities, which may be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets with greater accuracy. Studies have suggested that the combination of the 4-methoxyphenyl and 5-methyl-2-thienyl groups in 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL could facilitate interactions with enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies have indicated potential binding to enzymes such as cytochrome P450 family members, which are pivotal in drug metabolism and detoxification processes.
The synthesis of 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 4-methoxyphenyl group typically begins with the methylation of an appropriately substituted phenol, while the incorporation of the 5-methyl-2-thienyl moiety often involves thiolation reactions or cross-coupling strategies. The synthesis may also require protective group strategies to prevent unwanted side reactions, highlighting the importance of meticulous planning in organic synthesis.
In the realm of medicinal chemistry, the exploration of novel scaffolds like those presented by 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL is essential for overcoming resistance mechanisms and expanding therapeutic options. The structural diversity offered by this compound makes it a valuable candidate for further investigation into its pharmacological properties. Initial pharmacokinetic studies have suggested that this molecule may exhibit favorable solubility and stability profiles, which are critical factors for its potential use as an oral therapeutic agent.
One particularly exciting area of research involves the investigation of 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL as a potential modulator of inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. The unique structural features of this compound may enable it to interact with inflammatory mediators or signaling pathways, thereby offering a new approach to modulate inflammatory responses. Preclinical studies are currently underway to evaluate its efficacy and safety profile in relevant disease models.
The role of heterocyclic compounds in drug discovery cannot be overstated, as they often serve as key components in bioactive molecules due to their ability to engage with biological targets in diverse ways. The sulfur-containing ring system present in the 5-methyl-2-thienyl moiety is particularly noteworthy, as sulfur-based heterocycles are known for their broad spectrum of biological activities. This has led to extensive research into thienyl derivatives as potential therapeutic agents, with applications ranging from antimicrobial to anticancer therapies.
As our understanding of molecular interactions continues to evolve, so too does our ability to design and synthesize complex organic molecules with tailored properties. The development of 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL represents a testament to these advancements, showcasing how interdisciplinary approaches can lead to innovative solutions in pharmaceutical research. By leveraging both experimental synthesis and computational modeling, researchers can accelerate the discovery process and bring new therapeutic entities into clinical development.
The future prospects for 4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL are bright, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating laboratory findings into tangible therapeutic benefits for patients worldwide. As research progresses, it is anticipated that this compound will emerge as a valuable tool in the arsenal against various diseases.
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